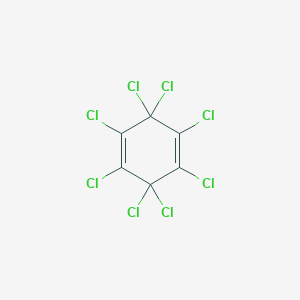
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is a highly chlorinated organic compound It is a derivative of cyclohexa-1,4-diene, where eight hydrogen atoms are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene typically involves the chlorination of cyclohexa-1,4-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas (Cl₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the diene structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of chlorinated cyclohexane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Chlorinated cyclohexane derivatives.
Reduction: Partially dechlorinated cyclohexane derivatives.
Substitution: Hydroxylated or aminated cyclohexane derivatives.
Scientific Research Applications
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to form strong interactions with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: A less chlorinated analogue with six chlorine atoms.
1,2,3,4,5,6-Hexachlorocyclohexa-1,4-diene: Another derivative with six chlorine atoms and a similar diene structure.
1,2,3,3,4,5,6,6-Octafluorocyclohexa-1,4-diene: A fluorinated analogue with similar structural features but different chemical properties.
Uniqueness: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial applications.
Properties
CAS No. |
61626-02-6 |
|---|---|
Molecular Formula |
C6Cl8 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
1,2,3,3,4,5,6,6-octachlorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6Cl8/c7-1-2(8)6(13,14)4(10)3(9)5(1,11)12 |
InChI Key |
XPUWFYVGSXQXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C(C1(Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















